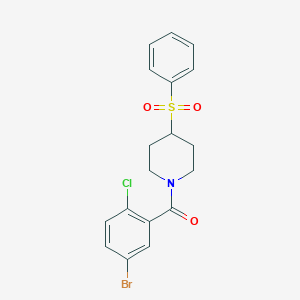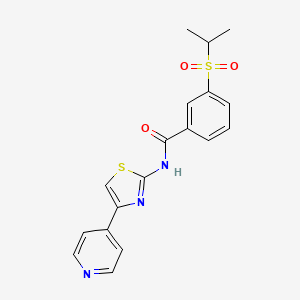![molecular formula C15H16N4O2S B2940577 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine CAS No. 872987-40-1](/img/structure/B2940577.png)
4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyridazinone family and possesses unique chemical properties that make it a promising candidate for various biomedical applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine' involves the reaction of 6-pyridin-4-ylpyridazine-3-thiol with morpholine and acetic anhydride in the presence of a catalyst.
Starting Materials
6-pyridin-4-ylpyridazine-3-thiol, Morpholine, Acetic anhydride, Catalyst
Reaction
Step 1: 6-pyridin-4-ylpyridazine-3-thiol is reacted with morpholine in the presence of a catalyst to form 6-pyridin-4-ylpyridazine-3-thiol morpholine adduct., Step 2: The adduct from step 1 is then reacted with acetic anhydride to form 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine., Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization.
Wirkmechanismus
The mechanism of action of 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine is not well understood. However, it is believed that this compound may exert its therapeutic effects by modulating various signaling pathways in the body.
Biochemische Und Physiologische Effekte
Studies have shown that 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine can modulate the expression of various genes and proteins in the body. This compound has been shown to inhibit the expression of inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine in lab experiments is its potent therapeutic effects. This compound has been shown to be effective in treating various diseases, making it a promising candidate for further research. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine. One potential direction is to investigate its potential as a treatment for other diseases, such as autoimmune disorders or neurodegenerative diseases. Another direction is to explore the mechanism of action of this compound in more detail, which may lead to the development of more effective therapies. Additionally, future research could focus on optimizing the synthesis method for this compound, which may make it more accessible for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
Several studies have investigated the potential therapeutic applications of 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine. One study found that this compound has potent anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis. Another study showed that this compound has anticancer properties and may be effective in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-15(19-7-9-21-10-8-19)11-22-14-2-1-13(17-18-14)12-3-5-16-6-4-12/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIMRIWMCDQZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2940494.png)
![3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic Acid](/img/structure/B2940495.png)
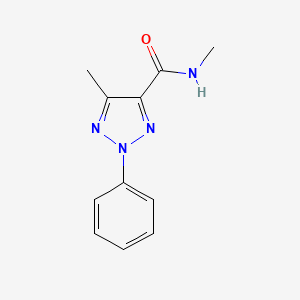
![ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate](/img/structure/B2940499.png)
![7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2940500.png)
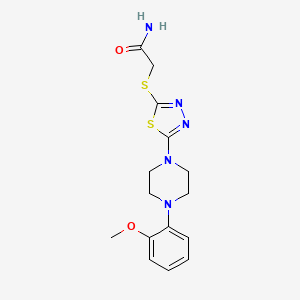
![2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940504.png)
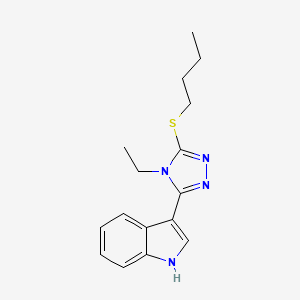
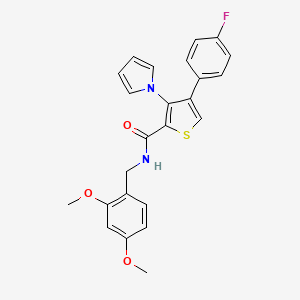
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2940513.png)
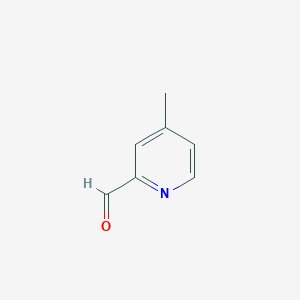
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2940515.png)
